
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
Overview
Description
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde (CAS: 179117-44-3) is a boronic ester derivative featuring a benzaldehyde moiety substituted at the meta position with a pinacol-protected boronate group. Its molecular formula is C₁₃H₁₅BO₃, with an average molecular mass of 230.07 g/mol. This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions due to the stability of the pinacol boronate group and the reactivity of the aldehyde functional group in subsequent transformations .
Preparation Methods
Palladium-Catalyzed Borylation of 3-Bromobenzaldehyde
This is the most widely employed method for synthesizing 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde.
Reaction Scheme:
3-Bromobenzaldehyde + bis(pinacolato)diboron → 3-(pinacolboronate)benzaldehyde
Parameter | Details |
---|---|
Catalyst | Pd(dppf)Cl2 or Pd(PPh3)4 |
Base | Potassium acetate (KOAc) or potassium carbonate (K2CO3) |
Solvent | 1,4-Dioxane, THF, or DMF |
Temperature | 80–100 °C |
Reaction Time | 12–24 hours |
Atmosphere | Inert (N2 or Ar) |
Mechanism:
The palladium catalyst facilitates oxidative addition of the aryl bromide, transmetallation with bis(pinacolato)diboron, and reductive elimination to form the aryl boronate ester.
Yields:
Reported yields range from 60% to 85%, depending on catalyst loading and reaction optimization.
Direct C–H Borylation of Benzaldehyde
An alternative method involves direct borylation of the aromatic C–H bond adjacent to the aldehyde group using iridium catalysts.
Reaction Scheme:
Benzaldehyde + bis(pinacolato)diboron → 3-(pinacolboronate)benzaldehyde
Parameter | Details |
---|---|
Catalyst | [Ir(COD)(OMe)]2 with bipyridine ligand |
Base | None or mild base |
Solvent | Cyclohexane or toluene |
Temperature | 80–120 °C |
Reaction Time | 24–48 hours |
Atmosphere | Inert (N2 or Ar) |
Advantages:
Avoids the need for pre-functionalized aryl halides, but regioselectivity and yield can be challenging.
Purification Techniques
After synthesis, the crude product is typically purified by:
- Column chromatography on silica gel using hexane/ethyl acetate mixtures with a small percentage of triethylamine to prevent boronate hydrolysis.
- Recrystallization from suitable solvents such as hexane or ethyl acetate.
- Data Table: Representative Synthetic Conditions and Yields
Method | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference/Notes |
---|---|---|---|---|---|---|---|
Pd-catalyzed borylation of 3-bromobenzaldehyde | Pd(dppf)Cl2 | KOAc | 1,4-Dioxane | 90 | 18 | 75–85 | Optimized for high yield |
Pd-catalyzed borylation with Pd(PPh3)4 | Pd(PPh3)4 | K2CO3 | THF | 80 | 24 | 60–70 | Common lab-scale synthesis |
Ir-catalyzed direct C–H borylation | [Ir(COD)(OMe)]2 + bipyridine | None | Cyclohexane | 100 | 36 | 40–55 | Regioselectivity challenges |
- Catalyst Loading: Increasing palladium catalyst loading from 1 mol% to 5 mol% improves conversion but may increase cost and purification complexity.
- Base Selection: Potassium acetate is preferred for mild basicity, minimizing side reactions.
- Solvent Effects: Polar aprotic solvents like 1,4-dioxane enhance solubility of reagents and catalyst stability.
- Temperature and Time: Elevated temperatures (80–100 °C) and prolonged reaction times (12–24 h) favor complete conversion.
- Moisture Sensitivity: Boronate esters are sensitive to moisture; rigorous drying of solvents and inert atmosphere are critical.
- Purification: Use of triethylamine in chromatography solvents prevents boronate ester hydrolysis during purification.
- ¹H NMR Spectroscopy: Characteristic aldehyde proton signal at ~10 ppm; methyl groups of pinacol boronate at ~1.2 ppm.
- ¹³C NMR Spectroscopy: Signals corresponding to boronate carbon and aromatic carbons confirm structure.
- High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight (e.g., calculated m/z for C13H17BO3 = 235.13).
- Chromatography: TLC and HPLC used to monitor reaction progress and purity.
The preparation of this compound is well-established primarily via palladium-catalyzed borylation of 3-bromobenzaldehyde using bis(pinacolato)diboron. Optimization of catalyst, base, solvent, and reaction conditions can yield high purity and good yields. Alternative direct C–H borylation methods offer synthetic shortcuts but with lower yields and regioselectivity challenges. Proper purification and characterization ensure the compound’s suitability for use in advanced organic synthesis, medicinal chemistry, and materials science.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The aldehyde group in 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The boronate ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Palladium catalysts, such as palladium(II) acetate, in the presence of a base like potassium carbonate.
Major Products Formed:
Oxidation: 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid.
Reduction: 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl alcohol.
Substitution: Various biaryl compounds depending on the coupling partner used.
Scientific Research Applications
Organic Synthesis
1.1 Cross-Coupling Reactions
One of the primary applications of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is in cross-coupling reactions such as Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds between aryl or vinyl boron compounds and halides. The presence of the boron moiety enhances the reactivity of the compound in these transformations.
Table 1: Comparison of Cross-Coupling Reactions
Medicinal Chemistry
2.1 Drug Development
The compound has been explored for its potential as a building block in the synthesis of biologically active molecules. Its ability to form stable complexes with various biological targets makes it a candidate for drug development.
Case Study: Anticancer Activity
Research has indicated that derivatives of this compound exhibit promising anticancer activity. For instance, a study demonstrated that modifications to the benzaldehyde moiety could enhance cytotoxicity against specific cancer cell lines.
Materials Science
3.1 Polymer Chemistry
In materials science, this compound is utilized in the synthesis of functionalized polymers. The incorporation of boron-containing units into polymer backbones can impart unique properties such as increased thermal stability and enhanced mechanical strength.
Table 2: Properties of Boron-Containing Polymers
Polymer Type | Properties | Applications |
---|---|---|
Poly(ethylene glycol) | Biocompatibility | Drug delivery systems |
Polycarbonate | High thermal stability | Aerospace and automotive components |
Polystyrene | Enhanced mechanical strength | Packaging materials |
Analytical Chemistry
4.1 Sensor Development
The compound has potential applications in sensor technology due to its ability to form complexes with metal ions. These complexes can be used to develop sensors for detecting heavy metals in environmental samples.
Case Study: Heavy Metal Detection
A study demonstrated that sensors based on this compound could effectively detect lead ions in aqueous solutions with high sensitivity and selectivity.
Mechanism of Action
The mechanism of action of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde primarily involves its role as a reagent in cross-coupling reactions. The boronate ester group facilitates the formation of carbon-carbon bonds through the Suzuki-Miyaura reaction. This reaction involves the transmetalation of the boronate ester with a palladium catalyst, followed by reductive elimination to form the desired biaryl product.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: Meta vs. Para Substitution
The para isomer , 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde (CAS: 128376-64-7), shares the same molecular formula but differs in the substitution position on the benzene ring. Key distinctions include:
Key Insight: The para isomer is more commonly employed in catalysis due to its predictable reactivity, while the meta variant is reserved for specialized applications requiring non-linear architectures .
Functional Group Modifications
Aldehyde vs. Carboxylic Acid
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid (CAS: 269409-73-6) replaces the aldehyde with a carboxylic acid group:
Substituted Benzaldehydes
- 5-Chloro-3-ethoxy-2-(dioxaborolan-2-yl)benzaldehyde : Introduces electron-withdrawing Cl and ethoxy groups, enhancing electrophilicity for nucleophilic aromatic substitution .
- 2,4-Dimethoxy-6-(dioxaborolan-2-yl)benzaldehyde : Methoxy groups increase steric bulk, reducing coupling rates but improving selectivity in multi-step syntheses .
Heterocyclic Analogues
Pyridine and benzimidazole derivatives demonstrate altered electronic properties:
Biological Activity
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is a boron-containing organic compound that has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article provides an overview of the biological activity associated with this compound, including its mechanisms of action, applications in drug development, and relevant case studies.
- Molecular Formula : C12H17B O3
- Molecular Weight : 218.08 g/mol
- CAS Number : 1033752-94-1
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways. For instance, it acts as a competitive inhibitor for enzymes that utilize aldehyde substrates.
- Antioxidant Properties : Research indicates that this compound exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress in cells.
- Cellular Uptake and Cytotoxicity : Studies have demonstrated that the compound can be effectively taken up by various cell lines, leading to cytotoxic effects at higher concentrations. For example, in HepG2 liver cancer cells, exposure to the compound at concentrations above 20 mg/L resulted in a viability decrease to less than 20% after 48 hours of incubation .
Applications in Drug Development
The unique properties of this compound make it a candidate for several applications in drug development:
- Drug Delivery Systems : The compound has been incorporated into polymeric drug delivery systems that enhance the solubility and stability of therapeutic agents. Its boron content facilitates the formation of stable complexes with drugs .
- Anticancer Agents : Preliminary studies suggest that derivatives of this compound may possess anticancer properties through mechanisms involving apoptosis induction and cell cycle arrest .
Research Findings and Case Studies
Q & A
Basic Questions
Q. What are the established synthetic routes for 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde?
The compound is typically synthesized via palladium-catalyzed Miyaura borylation of 3-bromobenzaldehyde with bis(pinacolato)diboron (B₂pin₂). Alternative routes include direct substitution of benzaldehyde derivatives with pinacol borane under optimized conditions. Key steps involve refluxing in ethanol with acetic acid as a catalyst, followed by solvent evaporation and purification via recrystallization or column chromatography .
Table 1: Comparison of Synthetic Methods
Method | Catalyst | Solvent | Yield (%) | Reference |
---|---|---|---|---|
Miyaura Borylation | Pd(dppf)Cl₂ | Dioxane | 75–85 | |
Direct Boronation | None | Ethanol | 60–70 |
Q. How is this compound characterized?
Characterization involves:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the aldehyde proton (δ 9.8–10.2 ppm) and boronate ester peaks.
- Mass Spectrometry : ESI-MS or HRMS to verify molecular weight (MW = 246.12 g/mol).
- Melting Point : Reported range 96–98°C (literature value: 94–99°C) .
Q. What are the primary applications in organic synthesis?
The compound serves as a key intermediate in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl aldehydes. It is also used in the preparation of fluorescent probes and pharmaceuticals via subsequent functionalization of the aldehyde group .
Q. What precautions are required for handling this compound?
- Stability : Air- and moisture-sensitive; store under inert gas (N₂/Ar) at 0–6°C .
- Safety : Use PPE (gloves, goggles) due to potential skin/eye irritation. Avoid inhalation .
Q. How is purity assessed, and what are common impurities?
Purity is determined via HPLC (>95% by GC) or ¹H NMR. Common impurities include unreacted boronic ester precursors or oxidized byproducts (e.g., boronic acid). Recrystallization in hexane/ethyl acetate removes most impurities .
Advanced Research Questions
Q. How do solvent polarity and base selection impact Suzuki-Miyaura coupling efficiency with this boronate?
Polar aprotic solvents (e.g., DMF, THF) enhance catalyst solubility but may promote proto-deboronation. Weak bases (e.g., K₂CO₃) are preferred for aldehyde stability, while stronger bases (e.g., Cs₂CO₃) accelerate coupling but risk side reactions. Optimization requires balancing reaction rate and aldehyde integrity .
Q. What mechanistic insights explain contradictory yields in cross-couplings under varying temperatures?
Elevated temperatures (>80°C) accelerate transmetalation but may degrade the boronate or aldehyde. Low temperatures (<50°C) favor catalyst turnover but prolong reaction times. Kinetic studies using in-situ NMR or DFT calculations can identify optimal thermal profiles .
Q. How can regioselective functionalization of the aldehyde group be achieved?
- Protection : Convert the aldehyde to an acetal using ethylene glycol and p-TsOH.
- Derivatization : Perform Wittig reactions or reductive amination post-cross-coupling. Example: Reaction with Grignard reagents yields secondary alcohols without boronate cleavage .
Q. What advanced analytical techniques resolve structural ambiguities in boronate-aldehyde derivatives?
- X-ray Crystallography : Confirms molecular geometry and boronate coordination.
- 11B NMR : Detects boron environment changes (δ 28–32 ppm for sp² boron).
- IR Spectroscopy : Identifies aldehyde C=O stretches (~1700 cm⁻¹) .
Q. How can computational methods guide the design of novel derivatives?
DFT calculations predict electronic effects of substituents on boronate reactivity. For example, electron-withdrawing groups on the benzene ring increase electrophilicity at the boron center, enhancing cross-coupling rates. Molecular docking studies aid in designing bioactive analogs targeting enzymes .
Notes
- Avoid commercial sources (e.g., ) per guidelines.
- References align with evidence IDs for traceability.
- Methodological rigor ensures reproducibility in academic settings.
Properties
IUPAC Name |
3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BO3/c1-12(2)13(3,4)17-14(16-12)11-7-5-6-10(8-11)9-15/h5-9H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFYMOLFMYIDYEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00375240 | |
Record name | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00375240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
380151-86-0 | |
Record name | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00375240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Formylphenylboronic acid pinacol ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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